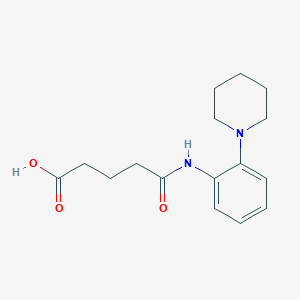

N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

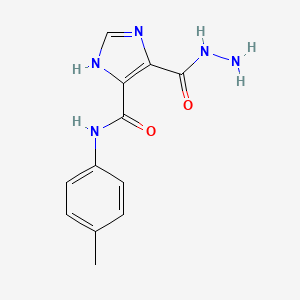

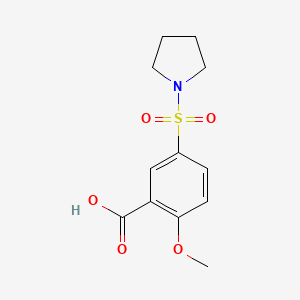

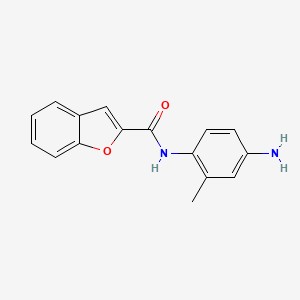

N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues Synthesis and Evaluation

A study focused on synthesizing thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. This research highlights the process of creating and assessing the biological activity of chemically modified compounds, which is relevant to understanding how modifications in chemical structure, like those in N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide, might impact their biological and pharmacological properties (Ashby et al., 1978).

Degradation of Acetaminophen by Advanced Oxidation Process

Another research paper reviewed the degradation of acetaminophen, highlighting advanced oxidation processes (AOPs) for environmental detoxification. The study discusses pathways, by-products, and biotoxicity of degradation products, providing insights into the environmental impact and degradation mechanisms of pharmaceutical compounds, which could be analogous to the environmental behaviors of compounds like this compound (Qutob et al., 2022).

N-Acetylcysteine in Psychiatry

Exploring the therapeutic applications of N-acetylcysteine (NAC) in psychiatry, this review outlines how NAC influences glutamatergic, neurotropic, and inflammatory pathways, indicating the multifaceted roles that similar acetylated compounds could play in medical research (Dean et al., 2011).

Environmental Protection and Acetaminophen Elimination

Research on the adsorptive elimination of acetaminophen from water discusses various adsorbents' effectiveness, indicating the significance of understanding the environmental persistence and removal strategies for pharmaceutical compounds. This research could parallel considerations for managing environmental exposure to synthetic compounds like this compound (Igwegbe et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(2-aminophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKUEAJQWMSAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356769 |

Source

|

| Record name | N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35204-17-2 |

Source

|

| Record name | N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

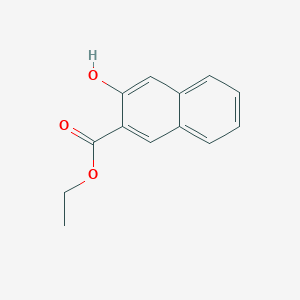

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)